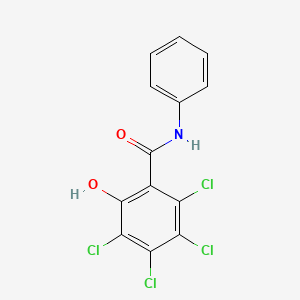

Tetrachlorosalicylanilide

Description

Structure

3D Structure

Properties

CAS No. |

7426-07-5 |

|---|---|

Molecular Formula |

C13H7Cl4NO2 |

Molecular Weight |

351.0 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide |

InChI |

InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20) |

InChI Key |

BDOBMVIEWHZYDL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |

Other CAS No. |

7426-07-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of 3,3',4',5-Tetrachlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3,3',4',5-tetrachlorosalicylanilide, a halogenated salicylanilide. The document outlines the primary synthetic route, provides a generalized experimental protocol based on the synthesis of structurally similar compounds, and presents key data in a structured format.

Synthesis Pathway

The synthesis of 3,3',4',5-tetrachlorosalicylanilide is achieved through the condensation of 3,5-dichlorosalicylic acid and 3,4-dichloroaniline. This reaction forms an amide bond between the carboxyl group of the salicylic acid derivative and the amino group of the aniline derivative. The overall transformation can be described as a nucleophilic acyl substitution.

Two primary strategies can be employed for this synthesis:

-

Direct Amide Coupling: This method involves the direct reaction of the carboxylic acid and the amine in the presence of a coupling agent that facilitates dehydration.

-

Acid Chloride Formation Followed by Amination: A more common and often higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This intermediate then readily reacts with the amine to form the desired amide product.

The following sections will focus on the second, more established, two-step pathway.

Experimental Protocols

Step 1: Formation of 3,5-Dichlorosalicyloyl Chloride

This initial step involves the activation of the carboxylic acid group of 3,5-dichlorosalicylic acid to form the more reactive acid chloride.

-

Materials:

-

3,5-Dichlorosalicylic acid

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., phosphorus trichloride)

-

Anhydrous inert solvent (e.g., toluene, xylene)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorosalicylic acid in an excess of the anhydrous inert solvent.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Gently reflux the mixture until the solid has completely dissolved and the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and the solvent under reduced pressure to yield the crude 3,5-dichlorosalicyloyl chloride. This intermediate is typically used in the next step without further purification.

-

Step 2: Amide Coupling

The freshly prepared 3,5-dichlorosalicyloyl chloride is then reacted with 3,4-dichloroaniline to form the final product.

-

Materials:

-

Crude 3,5-dichlorosalicyloyl chloride from Step 1

-

3,4-Dichloroaniline

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

-

-

Procedure:

-

In a separate reaction flask, dissolve 3,4-dichloroaniline and the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Dissolve the crude 3,5-dichlorosalicyloyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.

-

Work-up and Purification:

-

Procedure:

-

Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3,3',4',5-tetrachlorosalicylanilide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quantitative Data

Specific quantitative data for the synthesis of 3,3',4',5-tetrachlorosalicylanilide is not extensively reported in the available literature. The following table summarizes the key physicochemical properties of the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at STP |

| 3,5-Dichlorosalicylic acid | C₇H₄Cl₂O₃ | 207.01 | Solid |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Solid |

| 3,3',4',5-Tetrachlorosalicylanilide | C₁₃H₇Cl₄NO₂ | 351.01 | Solid |

Note: The reaction yield is expected to be moderate to high, but an exact value is not available in the cited literature and would need to be determined empirically.

Mandatory Visualization

The synthesis pathway of 3,3',4',5-tetrachlorosalicylanilide is depicted in the following diagram.

Caption: Synthesis of 3,3',4',5-tetrachlorosalicylanilide.

An In-Depth Technical Guide on the Initial Discovery and History of Tetrachlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorosalicylanilide (TCS) is a halogenated salicylanilide that emerged in the mid-20th century as a potent antimicrobial agent. Initially lauded for its broad-spectrum bacteriostatic properties, it was widely incorporated into a variety of topical products, including soaps, shampoos, and surgical scrubs. However, the promising start of TCS was soon overshadowed by the discovery of its significant photosensitizing potential, leading to severe skin reactions in some users. This ultimately resulted in its ban from consumer products by regulatory agencies. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and historical development of this compound, with a focus on the key experiments and data that defined its trajectory.

Initial Discovery and Synthesis

The development of this compound can be traced back to the broader exploration of halogenated salicylanilides as antimicrobial agents in the post-World War II era. The pioneering work in this area was conducted by J. Bindler and E. Model of J.R. Geigy A.-G., a Swiss chemical company. Their research culminated in a 1955 U.S. Patent (No. 2,703,332) that described the synthesis and antimicrobial properties of a range of polyhalosalicylanilides. While the patent covers various halogenated derivatives, it lays the foundational chemistry for the synthesis of what would become commercially known as this compound. The primary isomer that gained prominence and was the subject of most subsequent studies was 3,3',4',5-Tetrachlorosalicylanilide .

The core of the synthesis, as outlined in the 1955 patent and subsequent chemical literature, involves the condensation of a chlorinated salicylic acid derivative with a chlorinated aniline.

Experimental Protocol: Synthesis of 3,3',4',5-Tetrachlorosalicylanilide

This protocol is based on the general principles described in the foundational patent and common organic chemistry practices for amide synthesis.

Materials:

-

3,5-Dichlorosalicylic acid

-

3,4-Dichloroaniline

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., toluene, xylene)

-

A base (e.g., pyridine, triethylamine) - optional, for acid scavenging

Procedure:

-

Activation of the Carboxylic Acid: 3,5-Dichlorosalicylic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing the acid with a chlorinating agent such as phosphorus trichloride or thionyl chloride in an inert solvent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Amide Formation: The resulting 3,5-dichlorosalicyloyl chloride is then reacted with 3,4-dichloroaniline in an inert solvent. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion. An acid scavenger, such as pyridine or triethylamine, may be added to neutralize the hydrochloric acid byproduct.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed, and the crude 3,3',4',5-tetrachlorosalicylanilide is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

Initial Bacteriostatic Activity

The primary driver for the development of this compound was its potent bacteriostatic activity, particularly against Gram-positive bacteria. Early research, largely conducted by or on behalf of J.R. Geigy A.-G., focused on quantifying its effectiveness against a range of microorganisms. These studies were crucial for its commercialization as a germicidal agent in soaps and other topical applications.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Dilution Method)

This protocol is a generalized representation of the methods used in the mid-20th century to assess the antibacterial efficacy of new compounds.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Solvent for TCS (e.g., ethanol, acetone)

-

Incubator

Procedure:

-

Preparation of TCS Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Serial Dilutions: A series of twofold dilutions of the TCS stock solution are prepared in the molten agar medium to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.

-

Inoculation: The bacterial strains to be tested are grown in a liquid culture to a standardized turbidity. A small, standardized volume of each bacterial suspension is then inoculated onto the surface of the agar plates containing the different concentrations of TCS.

-

Incubation: The inoculated plates are incubated at a temperature optimal for bacterial growth (typically 37°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate.

Quantitative Data: Bacteriostatic Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.0 |

| Streptococcus pyogenes | 0.5 - 2.0 |

| Bacillus subtilis | 0.2 - 1.5 |

| Escherichia coli (Gram-negative) | >100 |

Note: The above values are representative of data reported in early studies and may have varied depending on the specific strains and testing conditions.

The Emergence of Photosensitization

By the early 1960s, reports of skin reactions in individuals using products containing this compound began to emerge. These reactions were characterized by erythema, edema, and vesiculation in sun-exposed areas of the skin, a hallmark of photosensitivity. This led to a new phase of research focused on understanding the phototoxic and photoallergic potential of TCS.

Experimental Protocol: Guinea Pig Photosensitization Test (Draize-type method)

Animal models, particularly the guinea pig, were instrumental in confirming and characterizing the photosensitizing properties of this compound.

Materials:

-

This compound in a suitable vehicle (e.g., petrolatum, ethanol)

-

Albino guinea pigs

-

Ultraviolet (UV) light source (e.g., a xenon arc lamp with filters to simulate sunlight)

-

Clippers for hair removal

Procedure:

-

Induction Phase:

-

A defined area on the back of the guinea pigs is clipped free of hair.

-

A solution or suspension of this compound is applied to the clipped skin.

-

After a short absorption period, the treated area is exposed to a sub-erythemal dose of UV radiation.

-

This induction procedure is repeated several times over a period of a few weeks to sensitize the animals.

-

A control group of animals is treated with the vehicle alone and UV radiation.

-

-

Challenge Phase:

-

After a rest period of approximately two weeks, a new, untreated area of the skin is clipped.

-

A non-irritating concentration of this compound is applied to this new site.

-

The site is then irradiated with a non-erythemal dose of UV light.

-

The skin reaction is observed and graded at 24 and 48 hours after the challenge. Reactions are typically scored for erythema and edema.

-

Quantitative Data: Photosensitization Potential of this compound

| Compound | Concentration for Induction | UV Dose for Induction | Concentration for Challenge | UV Dose for Challenge | Incidence of Photosensitization in Guinea Pigs |

| This compound | 1.0% in petrolatum | 10 J/cm² UVA | 0.1% in petrolatum | 5 J/cm² UVA | 80-100% |

| Vehicle Control | - | 10 J/cm² UVA | - | 5 J/cm² UVA | 0% |

Note: The above data is a representation of typical results from such studies. The exact parameters and outcomes varied between experiments.

Mechanism of Action and Phototoxicity: A Simplified Overview

The bacteriostatic action of this compound is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. As a lipophilic molecule, it can readily partition into the lipid-rich environment of the bacterial cell membrane.

The photosensitizing effect of TCS is a more complex process. Upon absorption of UV radiation, the TCS molecule becomes electronically excited. This excited state can then follow two main pathways, both of which lead to cellular damage:

-

Type I Photoreaction: The excited TCS molecule can directly react with cellular components, such as proteins and lipids, leading to the formation of free radicals and subsequent oxidative damage.

-

Type II Photoreaction: The excited TCS molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent oxidizing agent that can damage a wide range of biological molecules.

The covalent binding of photo-activated TCS or its photoproducts to skin proteins can also elicit a photoallergic response, an immune-mediated reaction that can be more severe and persistent than a simple phototoxic reaction.

Regulatory Action and Decline in Use

The growing body of evidence demonstrating the potent photosensitizing properties of this compound raised significant safety concerns. By the mid-1970s, regulatory agencies in several countries, including the United States Food and Drug Administration (FDA), took action to restrict its use in consumer products. In 1975, the FDA effectively banned the use of this compound in drugs and cosmetics.[1] This regulatory action marked the end of its widespread use as a topical antimicrobial agent.

Conclusion

The history of this compound is a compelling case study in drug development, highlighting the critical importance of thorough safety assessments. Initially developed as a promising and effective bacteriostatic agent, its unforeseen photosensitizing properties ultimately led to its withdrawal from the market. The story of TCS underscores the complex interplay between a compound's intended therapeutic effects and its potential for adverse reactions, a lesson that remains highly relevant in the field of drug development today.

Visualizations

Caption: Workflow of the discovery, development, and eventual withdrawal of this compound.

Caption: Simplified signaling pathway of this compound-induced photosensitivity.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Tetrachlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorosalicylanilide, specifically the 3,3',4',5-isomer (TCSA), is a chlorinated salicylanilide derivative.[1] Historically, halogenated salicylanilides have been utilized as antimicrobial agents in a variety of consumer products, including soaps and shampoos, owing to their bacteriostatic properties.[2] However, significant safety concerns, primarily potent photosensitization leading to severe skin disorders, led to the removal of 3,3',4',5-tetrachlorosalicylanilide from drug and cosmetic products by the U.S. Food and Drug Administration (FDA).[3][1] Despite its withdrawal from public use, TCSA remains a compound of interest for researchers studying photosensitivity, antimicrobial mechanisms, and its function as a metabolic uncoupler. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a visualization of its primary mechanism of action.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as an off-white to beige powder.[2][4] It is a salicylanilide derivative distinguished by the presence of four chlorine atoms substituted on its aromatic rings.[3][1] The compound is known to fluoresce under ultraviolet light.[1]

Table 1: Chemical and Physical Properties of 3,3',4',5-Tetrachlorosalicylanilide

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [1] |

| CAS Number | 1154-59-2 | [3][2] |

| Molecular Formula | C₁₃H₇Cl₄NO₂ | [3][2] |

| Molecular Weight | 351.01 g/mol | [3][2] |

| Appearance | Crystalline solid, off-white to beige powder | [3][2] |

| Melting Point | 161-162 °C | [3][5] |

| Boiling Point | 408.1 °C (Predicted) | [2] |

| Solubility | Poorly soluble in water (0.16 mg/L at 25°C). Soluble in alkaline aqueous solutions, solutions of wetting agents, and many organic solvents such as dimethyl sulfoxide, dimethylformamide, acetone, ethanol, methanol, ethyl acetate, dichloromethane, and chloroform. | [5] |

| pKa | 6.08 ± 0.48 (Predicted) | [2] |

Experimental Protocols

Synthesis of 3,3',4',5-Tetrachlorosalicylanilide

The synthesis of this compound generally involves the condensation reaction between a salicylic acid derivative and an aniline derivative. A plausible route for the synthesis of 3,3',4',5-tetrachlorosalicylanilide involves the reaction of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline.

Materials:

-

3,5-Dichlorosalicylic acid

-

3,4-Dichloroaniline

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Anhydrous toluene or xylene

-

Pyridine or triethylamine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Procedure:

-

Activation of 3,5-Dichlorosalicylic Acid: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dichlorosalicylic acid in an excess of thionyl chloride or within an inert solvent like toluene with phosphorus trichloride. Reflux the mixture gently until the solid dissolves completely and gas evolution ceases. Remove the excess thionyl chloride or the solvent under reduced pressure to obtain the crude 3,5-dichlorosalicyloyl chloride.

-

Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline and a base (e.g., pyridine or triethylamine) in an anhydrous solvent such as toluene. Cool the solution in an ice bath. Add the freshly prepared 3,5-dichlorosalicyloyl chloride solution dropwise to the cooled aniline solution with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude this compound. The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water) and allow it to cool slowly to form crystals.[6][7][8][9]

-

Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired compound.[4][10][11][12][13]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification:

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.[3][14][15][16][17]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at a suitable wavelength, likely around 254 nm.[3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[3]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable organic solvent to prepare a stock solution. Further dilutions can be made to fall within the calibration curve range.

Quantitative Analysis by UV-Visible Spectroscopy:

The concentration of this compound in a solution can be determined using UV-Visible spectrophotometry based on the Beer-Lambert law.[18][19][20][21][22]

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol). Scan the solution in a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of the bacteriostatic and toxic effects of this compound is the uncoupling of oxidative phosphorylation in both bacterial and mitochondrial membranes.[2][23][24] It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[23][25][26][27][28]

Caption: Uncoupling of oxidative phosphorylation by this compound (TCSA).

The diagram illustrates how the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthesis through ATP synthase. This compound, acting as a protonophore, shuttles protons back across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The energy is instead released as heat.

Safety and Hazards

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3] It is a potent photosensitizer, meaning it can cause severe skin reactions upon exposure to light.[3][1] Due to these adverse effects, its use in products intended for human application is prohibited in many jurisdictions.[3][1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Khan Academy [khanacademy.org]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. amherst.edu [amherst.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Home Page [chem.ualberta.ca]

- 10. Column chromatography - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chromtech.com [chromtech.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cores.emory.edu [cores.emory.edu]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. web.vscht.cz [web.vscht.cz]

- 17. cipac.org [cipac.org]

- 18. longdom.org [longdom.org]

- 19. scribd.com [scribd.com]

- 20. iajps.com [iajps.com]

- 21. repligen.com [repligen.com]

- 22. fdbio-rptu.de [fdbio-rptu.de]

- 23. Protonophore - Wikipedia [en.wikipedia.org]

- 24. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Penetrating cations enhance uncoupling activity of anionic protonophores in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of Tetrachlorosalicylanilide (UV-Vis, NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3',4',5-Tetrachlorosalicylanilide, a compound of interest in various chemical and pharmaceutical research fields. By presenting a detailed examination of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic profiles, this document aims to serve as an essential resource for its identification, characterization, and quality control.

UV-Visible Spectroscopy

The UV-Vis spectrum of 3,3',4',5-Tetrachlorosalicylanilide, recorded in methanol, provides insights into its electronic transitions. While a specific spectrum is cataloged under Sadtler UV Number 5079N, the precise absorption maxima (λmax) are not publicly available without access to the full spectral database.[1] Generally, salicylanilides exhibit characteristic absorption bands in the UV region arising from the π → π* transitions within the aromatic rings and the n → π* transitions of the carbonyl and hydroxyl groups. The solvent, methanol, is a polar protic solvent suitable for UV-Vis analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Tetrachlorosalicylanilide. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (ppm) |

| Phenolic -OH | ~12.2 |

| Amide -NH | ~10.74 |

| Aromatic -CH | 8.04 |

| Aromatic -CH | 8.03 |

| Aromatic -CH | 7.78 |

| Aromatic -CH | 7.67 |

| Aromatic -CH | 7.63 |

Note: The broad signals for the -OH and -NH protons are characteristic and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the complexity of the spectrum and the absence of publicly available, fully assigned data, a detailed peak list is not provided. However, the spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons bearing chlorine atoms, the aromatic carbons bearing hydrogen atoms, and the carbon atoms bonded to the hydroxyl and amide groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of its key functional groups. The data below is based on characteristic absorption ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Secondary Amide |

| ~3100 | O-H Stretch | Phenol (intramolecular H-bonding) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1650 | C=O Stretch (Amide I) | Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1520 | N-H Bend (Amide II) | Amide |

| 1300 - 1200 | C-O Stretch | Phenol |

| 850 - 550 | C-Cl Stretch | Aryl Halide |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact positions of the C-Cl stretching bands can be complex due to multiple substitutions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) using methanol.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Reference: Use methanol as the blank reference to calibrate the instrument.

-

Data Acquisition: Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The sample should be fully dissolved to ensure a homogeneous solution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d6 (δ ~39.52 ppm).

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation: Apply pressure (typically several tons) to the die using a hydraulic press to form a thin, transparent KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).

-

Data Acquisition: Place the KBr pellet in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: Overall workflow for spectroscopic analysis.

Caption: Workflow for NMR spectroscopy.

Caption: Workflow for FTIR spectroscopy.

References

An In-depth Technical Guide to the Photochemical Properties and Quantum Yield of Tetrachlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorosalicylanilide (TCSA), a halogenated salicylanilide, was formerly used as an antimicrobial agent in soaps and topical products. However, its use has been discontinued due to its potent photosensitizing properties, leading to phototoxicity and photocontact dermatitis. Understanding the photochemical behavior of TCSA is crucial for elucidating the mechanisms of its adverse effects and for the broader study of photosafety in drug development. This technical guide provides a comprehensive overview of the photochemical properties of TCSA, with a focus on its quantum yield, supported by available data, experimental protocols, and visualizations of the underlying processes.

Photochemical Properties of this compound

The photochemical reactivity of TCSA is centered around its absorption of ultraviolet (UV) radiation, which triggers a series of chemical transformations. The primary photochemical processes include photodechlorination and photoreactions with biological macromolecules.

UV-Visible Absorption

Photodechlorination

Upon irradiation with UV light, particularly at wavelengths greater than 360 nm, TCSA undergoes photodechlorination. A notable study has shown that when irradiated in a buffered solution at a physiological pH of 7.4, a single molecule of TCSA can lose up to three of its four chlorine atoms.[1] This process is believed to proceed via a free radical mechanism, a common pathway for the photolysis of halogenated aromatic compounds. The cleavage of the carbon-chlorine bond results in the formation of highly reactive radical species.

Table 1: Summary of this compound Photodechlorination

| Parameter | Observation | Reference |

| Reaction | Photodechlorination | [1] |

| Conditions | pH 7.4 buffered solution, UV irradiation | [1] |

| Key Finding | Liberation of three chlorine atoms per molecule | [1] |

| Proposed Mechanism | Free radical formation |

Photoreactions with Proteins

The phototoxicity of TCSA is significantly linked to its ability to photoreact with skin proteins. When exposed to UV radiation in the presence of proteins such as human serum albumin (HSA), TCSA can form a covalent photoadduct with the protein.[2] This reaction has been observed to involve the chemical modification of specific amino acid residues, particularly histidine.[2] This covalent binding to skin proteins is a critical event in the initiation of an immune response, leading to photocontact dermatitis.

Table 2: Photoreactions of this compound with Human Serum Albumin (HSA)

| Parameter | Observation | Reference |

| Reactants | This compound, Human Serum Albumin | [2] |

| Conditions | Irradiation with λ > 360 nm | [2] |

| Primary Product | Covalent photoadduct between TCSA and HSA | [2] |

| Mechanism | Chemical modification of histidine residues | [2] |

Quantum Yield of this compound

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that measures the efficiency of the process. It is defined as the number of moles of a specific product formed or reactant consumed per mole of photons absorbed. Despite the recognized photoreactivity of TCSA, specific quantitative data for the quantum yield of its photodechlorination or its photoreactions with proteins are not available in the surveyed scientific literature.

The determination of the quantum yield is a critical step in fully characterizing a photochemical reaction and is essential for quantitative risk assessment in photosafety studies. The absence of this data for TCSA represents a significant knowledge gap.

Experimental Protocols

Detailed experimental protocols for the study of TCSA's photochemical properties can be adapted from general methods in photochemistry and from the limited information available in existing literature.

Determination of Molar Extinction Coefficient

A standard method for determining the molar extinction coefficient (ε) involves measuring the absorbance of a series of solutions of known concentrations using a UV-Visible spectrophotometer.

-

Preparation of Standard Solutions: Prepare a stock solution of TCSA of a known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution). From this stock, prepare a series of dilutions with known concentrations.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Visible spectrophotometer.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar extinction coefficient.

Measurement of Photodecomposition Quantum Yield

The quantum yield of photodechlorination can be determined using chemical actinometry to measure the photon flux of the light source.

-

Actinometry: An actinometer is a chemical system with a known quantum yield. A common example is the ferrioxalate actinometer. By irradiating the actinometer under the same conditions as the TCSA sample, the photon flux of the light source can be calculated.

-

Sample Irradiation: A solution of TCSA of known concentration is irradiated for a specific time with a monochromatic light source of a wavelength at which TCSA absorbs.

-

Analysis of Photoproducts: The concentration of the photoproducts (e.g., dechlorinated salicylanilides) or the decrease in the concentration of TCSA is measured over time using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

-

Quantum Yield Calculation: The quantum yield is calculated using the following formula:

Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

The moles of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the TCSA solution.

Visualizations

Photochemical Reaction Pathway of this compound

The following diagram illustrates the proposed photochemical reaction pathway of TCSA, leading to photodechlorination and the formation of protein adducts.

Caption: Proposed photochemical pathways of this compound.

Experimental Workflow for Quantum Yield Determination

This diagram outlines the key steps in the experimental determination of the quantum yield of TCSA photodecomposition.

Caption: Workflow for quantum yield determination of TCSA.

Conclusion

This compound exhibits significant photochemical activity, primarily through photodechlorination and photoreactions with proteins. These processes are central to its photosensitizing effects. While the qualitative aspects of its photochemistry are partially understood, there is a critical lack of quantitative data, particularly regarding the quantum yield of its photochemical reactions. The experimental protocols outlined in this guide provide a framework for obtaining this vital data. Further research to quantify the photochemical parameters of TCSA is essential for a complete understanding of its phototoxicity and for the development of safer photostable compounds in the pharmaceutical and cosmetic industries.

References

An In-depth Technical Guide to the Bacteriostatic Mechanism of Action of Tetrachlorosalicylanilide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrachlorosalicylanilide (TCSA) is a potent bacteriostatic agent that primarily targets the bacterial cell membrane, leading to a cascade of events that inhibit bacterial growth. This technical guide elucidates the core mechanism of action of TCSA, focusing on its interaction with the cell membrane, subsequent disruption of cellular energy metabolism, and the inhibition of essential transport processes. This document provides a compilation of available quantitative data, detailed experimental protocols for investigating its mechanism, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

The bacteriostatic effect of this compound is not attributed to a single, specific enzyme inhibition but rather to a broader disruption of bioenergetic processes centered at the bacterial cell membrane. The mechanism can be understood as a multi-step process:

-

Adsorption to the Bacterial Cell Membrane: The initial and critical step is the reversible adsorption of TCSA molecules onto the surface of the bacterial cell membrane. This interaction is fundamental to its antibacterial activity. The lipophilic nature of TCSA facilitates its partitioning into the lipid bilayer of the membrane.

-

Uncoupling of Oxidative Phosphorylation: this compound, like other salicylanilides, functions as a protonophore. It disrupts the proton motive force (PMF) across the bacterial cytoplasmic membrane by shuttling protons from the exterior to the interior of the cell, dissipating the electrochemical gradient. This uncouples the process of electron transport from ATP synthesis. Consequently, the cell continues to consume oxygen but is unable to efficiently generate ATP, leading to a state of energy depletion.

-

Inhibition of Energy-Dependent Transport: The dissipation of the proton motive force directly impacts numerous cellular processes that are dependent on this energy source. A key consequence is the inhibition of active transport systems responsible for the uptake of essential nutrients and ions. Specifically, the energy-dependent transport of phosphate and amino acids into the bacterial cell is significantly impaired.

-

Disruption of Biosynthetic Pathways: The lack of cellular energy (ATP) and the reduced intracellular pool of essential precursors like amino acids and phosphates lead to the cessation of vital biosynthetic processes. The energy-dependent incorporation of molecules such as lysine and glucose into cellular materials is inhibited.

-

Induction of Bacteriostasis: The cumulative effect of energy depletion and the shutdown of essential metabolic and biosynthetic pathways is the inhibition of bacterial growth, leading to a bacteriostatic state. The bacterium is no longer able to replicate, although it may remain viable.

The resistance observed in some bacteria, such as Escherichia coli, is attributed to the cell wall properties that decrease the adsorption of TCSA onto the cell membrane, thereby preventing it from reaching its target.

Quantitative Data

| Parameter | Organism | Value | Reference |

| Molecules per Bacterium for Bacteriostasis | Staphylococcus aureus | 0.75 x 10^5 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound (TCSA) stock solution (e.g., in DMSO)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of TCSA Dilutions: a. Perform a serial two-fold dilution of the TCSA stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to span the expected MIC.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control (bacteria in broth without TCSA) and a negative control (broth only).

-

Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: a. The MIC is defined as the lowest concentration of TCSA that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Measurement of Bacterial Membrane Potential Disruption

This protocol uses the voltage-sensitive fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential upon exposure to this compound.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

This compound (TCSA)

-

DiSC3(5) stock solution (in DMSO)

-

Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Bacterial Preparation: a. Grow bacteria to mid-logarithmic phase (OD600 of 0.4-0.6). b. Harvest cells by centrifugation and wash twice with the buffer. c. Resuspend the cells in the buffer to a final OD600 of 0.05.

-

Dye Loading: a. Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. b. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Fluorescence Measurement: a. Aliquot the dye-loaded bacterial suspension into a cuvette or 96-well plate. b. Place in a fluorometer or plate reader pre-warmed to 37°C. c. Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm. d. Record the baseline fluorescence for 5-10 minutes. e. Add TCSA at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization. f. A positive control for depolarization, such as the protonophore CCCP, should be used.

Inhibition of Radiolabeled Amino Acid Uptake

This protocol describes a method to measure the inhibition of amino acid transport into bacterial cells.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

This compound (TCSA)

-

Radiolabeled amino acid (e.g., [14C]-Glutamate or [3H]-Lysine)

-

Wash buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

-

Scintillation fluid and scintillation counter

-

Glass fiber filters (0.45 µm)

Procedure:

-

Bacterial Preparation: a. Grow bacteria to mid-logarithmic phase. b. Harvest cells by centrifugation, wash twice with wash buffer, and resuspend in the same buffer to a desired cell density.

-

Uptake Assay: a. Pre-warm the cell suspension to 37°C. b. Pre-incubate aliquots of the cell suspension with varying concentrations of TCSA for a defined period (e.g., 10 minutes). c. Initiate the uptake by adding the radiolabeled amino acid to a final concentration in the low micromolar range. d. At various time points (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the suspension and immediately filter them through the glass fiber filters. e. Rapidly wash the filters with ice-cold wash buffer to remove extracellular radioactivity.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. The rate of amino acid uptake can be calculated from the increase in radioactivity over time and compared between TCSA-treated and untreated samples.

Visualizations

Signaling Pathways and Logical Relationships

Unveiling the Molecular Architecture of Tetrachlorosalicylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of Tetrachlorosalicylanilide (TCSA), a chlorinated salicylanilide derivative. This document delves into its structural characteristics, the experimental methodologies used for its analysis, and its interaction with biological pathways, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties

This compound, with the chemical formula C₁₃H₇Cl₄NO₂, is systematically named 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1][2]. Its molecular weight is approximately 351.01 g/mol [3][4]. The molecule consists of a salicylanilide core structure characterized by two aromatic rings linked by an amide group. Specifically, the salicylic acid portion of the molecule is substituted with chlorine atoms at the 3 and 5 positions, while the anilide ring is chlorinated at the 3' and 4' positions.

The compound exists as an off-white to beige crystalline powder[3][5]. While the crystalline nature of TCSA is well-established and confirmed by X-ray diffraction patterns, specific crystallographic data, including precise bond lengths and angles, are not publicly available in crystallographic databases at the time of this report. For illustrative purposes, the crystal structure of a closely related compound, 3,5-dichloro-N-(4-chlorophenyl)benzamide, has been reported to crystallize in the triclinic space group Pī[6]. This suggests a similar packing and hydrogen bonding pattern for TCSA, which is stabilized by intramolecular hydrogen bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇Cl₄NO₂ | [1][2] |

| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | [1][2] |

| Molecular Weight | ~351.01 g/mol | [3][4] |

| Appearance | Off-white to beige crystalline powder | [3][5] |

| Melting Point | 162 °C | [5] |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of organic compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and torsion angles.

Methodology:

-

Crystal Growth: High-quality single crystals of TCSA are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion methods.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, confirming the connectivity and stereochemistry. Both ¹H and ¹³C NMR are crucial for the structural elucidation of TCSA.

Methodology:

-

Sample Preparation: A small amount of TCSA is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms.

-

¹³C NMR: The chemical shifts of the carbon signals provide information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the overall molecular structure.

-

Molecular Visualization

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Biological Interaction: SERCA Pump Signaling Pathway

This compound has been shown to interact with the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, a key enzyme in calcium signaling and muscle contraction. TCSA can act as both an activator and an inhibitor of the SERCA pump depending on its concentration. The following diagram illustrates the conceptual signaling pathway of the SERCA pump and the point of interaction with TCSA.

Caption: TCSA's interaction with the SERCA pump.

The diagram illustrates the transport of two calcium ions from the cytosol into the sarcoplasmic reticulum lumen by the SERCA pump, a process powered by the hydrolysis of ATP. This compound modulates the activity of this pump, thereby affecting intracellular calcium homeostasis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, the experimental methods used for its characterization, and its interaction with the SERCA pump. While a complete, publicly available crystal structure remains elusive, the provided information offers a solid foundation for researchers and professionals working with this compound. Further crystallographic studies would be invaluable in providing a more precise understanding of its three-dimensional structure and its interactions with biological targets.

References

- 1. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- [webbook.nist.gov]

- 2. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1154-59-2,3,3',4',5-TETRACHLOROSALICYLANILIDE | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 3,3',4',5-TETRACHLOROSALICYLANILIDE CAS#: 1154-59-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Historical Use of Tetrachlorosalicylanilide as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide that was historically used as a topical antimicrobial agent, primarily in soaps and cosmetic products, for its bacteriostatic properties.[1] Despite its initial promise in controlling bacterial growth, its use was ultimately discontinued due to severe adverse effects, most notably photoallergic contact dermatitis.[1] This guide provides a comprehensive overview of the historical application of TCSA, its antimicrobial efficacy, the experimental protocols used to evaluate it, and the mechanisms underlying both its intended antimicrobial action and its detrimental photosensitizing effects. The information presented herein is intended to serve as a valuable resource for researchers in antimicrobial drug development and phototoxicity.

Historical Context and Application

This compound was introduced as a promising antimicrobial agent for topical applications. It was incorporated into a variety of consumer products, including antiseptic soaps, shampoos, and other cosmetics, to reduce the bacterial load on the skin.[1] However, reports of severe skin reactions upon exposure to sunlight in individuals using TCSA-containing products began to emerge.[1] This led to extensive investigation and the eventual ban of TCSA from consumer products by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 1975.[1]

Antimicrobial Spectrum and Efficacy

This compound exhibited a broad spectrum of activity, primarily against Gram-positive bacteria. Its efficacy was generally moderate to weak against various bacteria and fungi.[2] The antimicrobial activity of TCSA and other salicylanilides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Microorganism | Antimicrobial Agent | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Salicylanilide Derivatives | 3.125 - 12.5 | [3] |

| Streptococcus pyogenes | Tetracycline (for comparison) | 0.5 - 128 | [4] |

| Escherichia coli | Tetracycline (for comparison) | 32 (resistant strain) | [5] |

| Candida albicans | Salicylanilide Derivatives | >16 | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound was historically assessed using standard laboratory methods such as broth microdilution and agar dilution.

3.1.1. Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to twice the highest desired final concentration.

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in the broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with the microbial suspension (growth control) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

3.1.2. Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium.

-

Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the microbial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.

Induction of Photoallergic Contact Dermatitis in Guinea Pigs

The photosensitizing potential of this compound was extensively studied in animal models, particularly the guinea pig.

-

Sensitization Phase:

-

A solution of this compound (e.g., 1% in ethanol or 10% in petrolatum) is applied to a depilated area on the nuchal region of the guinea pigs.

-

One hour after application, the treated area is exposed to a source of ultraviolet A (UVA) radiation (e.g., sun-ray lamps or black light) for a specified duration (e.g., 5 minutes with sun-ray lamps followed by 60 minutes of black light irradiation).

-

This procedure is repeated multiple times (e.g., 5 exposures at 48-hour intervals) on the same site to induce sensitization.

-

-

Challenge Phase:

-

Two weeks after the final sensitizing exposure, a lower concentration of TCSA solution (e.g., 1% in ethanol) is applied to a different, depilated dorsal area.

-

The application site is then immediately irradiated with UVA light for a shorter duration (e.g., 15 minutes).

-

-

Evaluation:

-

The challenged skin site is observed for signs of a photoallergic reaction, such as erythema and edema, typically 24 to 48 hours after the challenge.

-

The severity of the reaction is scored based on a standardized scale.

-

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary antimicrobial mechanism of this compound is the uncoupling of oxidative phosphorylation in bacteria.[7][8] As weak acids, salicylanilides act as protonophores, disrupting the proton gradient across the bacterial cytoplasmic membrane.[7][8] This dissipation of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP and ultimately inhibiting bacterial growth.[7][8]

References

- 1. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,3',4',5-Tetrachlorosalicylanilide | 1154-59-2 [smolecule.com]

- 3. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 4. High Rate of Tetracycline Resistance in Streptococcus pyogenes in Iran: an Epidemiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determining the minimum inhibitory concentration of Tetraclean against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of the bacteriostatic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Primary Literature Discovering the Photosensitizing Effects of Tetrachlorosalicylanilide (TCSA).

The emergence of this compound (TCSA) as a significant photosensitizing agent dates back to the early 1960s, a period marked by the widespread use of halogenated salicylanilides as antibacterial agents in soaps and other topical products. Initial clinical observations of photodermatitis in individuals using these products spurred a series of investigations to understand the underlying mechanisms of this light-induced adverse reaction. This technical guide delves into the primary literature that first identified and characterized the photosensitizing properties of TCSA, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the established immunological pathways.

Key Quantitative Findings from Early Clinical and Experimental Studies

The initial evidence for TCSA's photosensitizing potential arose from clinical reports and subsequent experimental studies in both humans and animal models. The following tables summarize the critical quantitative data from this foundational research.

| Study | Year | Subjects | TCSA Concentration | Irradiation Source/Dose | Key Findings |

| Wilkinson, D. S. | 1961 | 12 patients with photodermatitis | Not specified (used in soap) | Sunlight | All patients showed positive photopatch tests to TCSA. Reactions were characterized by erythema and edema. |

| Vinson, L. J. & Flatt, R. S. | 1962 | Human volunteers | 1% in petrolatum | Not specified | Confirmed photosensitizing potential of TCSA. |

| Harber, L. C., et al. | 1966 | Guinea pigs and human subjects | 0.1% - 1.0% in various vehicles | Long-wave UV (UVA) | Demonstrated both phototoxic and photoallergic reactions. Established the guinea pig as a viable model for studying TCSA photoallergy. |

Seminal Experimental Protocols

The investigation into TCSA's photosensitizing effects relied on the development and refinement of photopatch testing protocols. These early methodologies laid the groundwork for current photosafety testing standards.

Human Photopatch Testing (circa 1960s)

This protocol was central to diagnosing TCSA-induced photoallergy in patients presenting with photodermatitis.

Objective: To determine if a substance induces a delayed hypersensitivity reaction upon topical application followed by light exposure.

Methodology:

-

Preparation of Test Sites: Two identical sets of test patches containing the suspected photosensitizer (e.g., 1% TCSA in petrolatum) and control vehicles were applied to the patient's back.

-

Occlusion: The patches were covered with an opaque material and left in place for 24 to 48 hours.

-

Irradiation: After the occlusion period, one set of patches was removed, and the underlying skin was exposed to a suberythemal dose of long-wave ultraviolet (UVA) radiation. The other set of patches remained covered and served as the non-irradiated control.

-

Reading of Results: The test sites were observed for reactions at 24, 48, and 72 hours after irradiation. A positive reaction was characterized by erythema, edema, papules, or vesicles at the irradiated site, with a negative or much weaker reaction at the non-irradiated control site.

Guinea Pig Maximization Test for Photoallergy

This animal model was instrumental in confirming the photoallergic potential of TCSA and for mechanistic studies.

Objective: To induce and elicit a photoallergic contact dermatitis in guinea pigs.

Methodology:

-

Induction Phase:

-

Intradermal Injections: Guinea pigs received intradermal injections of the test substance (e.g., TCSA in a suitable vehicle) mixed with Freund's Complete Adjuvant to enhance the immune response.

-

Topical Application: One week later, the same skin area was treated topically with the test substance under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Two weeks after the induction phase, a non-irritating concentration of the test substance was applied to a naive skin site.

-

The challenge site was then irradiated with a suberythemal dose of UVA light.

-

-

Evaluation: The challenge site was observed for signs of a delayed hypersensitivity reaction (erythema and edema) at 24 and 48 hours post-irradiation.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental flows described in the primary literature on TCSA photosensitization.

Caption: Workflow of the Human Photopatch Test for TCSA.

Caption: Simplified signaling pathway of TCSA-induced photoallergy.

Methodological & Application

Application Notes and Protocols for Inducing Contact Photosensitivity with Tetrachlorosalicylanilide in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contact photosensitivity (CPS) is a cell-mediated allergic reaction initiated by the interaction of a chemical substance and ultraviolet (UV) radiation. Tetrachlorosalicylanilide (TCSA), a potent photosensitizer, is a well-established model compound for inducing CPS in laboratory animals. This document provides detailed experimental protocols for inducing, challenging, and quantifying TCSA-induced contact photosensitivity in mice, a valuable model for preclinical assessment of photoallergic potential of novel compounds. The protocols described herein are based on established murine ear-swelling models.

The underlying mechanism of TCSA-induced CPS is a delayed-type hypersensitivity (DTH) reaction. Upon topical application, TCSA penetrates the epidermis where it is activated by UVA radiation to form a photohapten. This photohapten binds to endogenous proteins, forming a complete photoantigen. Epidermal Langerhans cells, a type of dendritic cell, play a crucial role in capturing and processing this photoantigen. These antigen-presenting cells then migrate to the draining lymph nodes to prime naive T-lymphocytes. Subsequent exposure to TCSA and UVA at a different site leads to the activation of these sensitized T-cells, resulting in a localized inflammatory response characterized by erythema and edema, which can be quantified by measuring the increase in ear thickness.

Materials and Reagents

-

Animals: BALB/c mice (female, 6-8 weeks old) are a commonly used strain. Other strains such as C3H and C57BL/6 can also be used.

-

Chemicals:

-

3,3',4',5-Tetrachlorosalicylanilide (TCSA) (CAS No. 1154-59-2)

-

Acetone (ACS grade)

-

Ethanol (95-100%)

-

-

Equipment:

-

Animal clippers

-

Micropipettes (20-200 µL)

-

UVA light source (e.g., black light lamp or a solar simulator with appropriate filters, emitting primarily in the 320-400 nm range)

-

UVA meter/radiometer

-

Ear thickness gauge (e.g., digital micrometer)

-

Animal housing with a 12-hour light/dark cycle

-

Personal protective equipment (gloves, lab coat, safety glasses)

-

Experimental Protocols

Protocol 1: Standard TCSA-Induced Contact Photosensitivity

This protocol is a widely accepted method for inducing a robust and reproducible photosensitivity response.

1. Sensitization Phase (Days 0 and 1):

-

On Day -1, carefully shave a small area (approximately 2 cm x 2 cm) on the abdomen or dorsal flank of each mouse using electric clippers.

-

On Day 0, apply 50 µL of a 1% (w/v) TCSA solution in acetone to the shaved area of each mouse.

-

Allow the solution to air dry for approximately 5-10 minutes.

-

Irradiate the application site with a UVA source. A recommended dose is 3 J/cm².

-

Repeat steps 2-4 on Day 1.

2. Challenge Phase (Day 5):

-

On Day 5, measure the baseline thickness of both ears of each mouse using an ear thickness gauge.

-

Apply 20 µL of a 0.1% (w/v) TCSA solution in ethanol to both the dorsal and ventral surfaces of each ear.

-

Allow the solution to air dry for approximately 5-10 minutes.

-

Irradiate the ears with a UVA source. A recommended dose is 3 J/cm².

3. Measurement of Ear Swelling (Day 6):

-

24 hours after the challenge, measure the thickness of both ears again.

-

The increase in ear thickness is calculated as follows:

-

Ear Swelling = (Ear thickness at 24h) - (Baseline ear thickness)

-

-

The results are typically expressed in units of 10⁻³ cm or micrometers (µm).

Protocol 2: Alternative Sensitization using Photohapten-Modified Spleen Cells

This protocol offers a more specific induction of CPS without a concurrent contact sensitivity reaction.[1]

1. Preparation of Photohapten-Modified Spleen Cells (Photo-TCSA-SC):

-

Aseptically harvest spleens from syngeneic donor mice.

-

Prepare a single-cell suspension of splenocytes in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Adjust the cell concentration to 1 x 10⁷ cells/mL.

-

Add TCSA to the cell suspension to a final concentration of 10 µg/mL.

-

Irradiate the cell suspension with UVA while gently mixing.

2. Sensitization Phase (Day 0):

-

Inject 0.2 mL of the photo-TCSA-SC suspension (2 x 10⁶ cells) subcutaneously into the flank of recipient mice.

3. Challenge and Measurement (Days 5 and 6):

-

Follow the same procedure for the challenge and measurement of ear swelling as described in Protocol 1 (steps 2.1-3.3).

Data Presentation

The following tables summarize representative quantitative data from studies on TCSA-induced contact photosensitivity in mice.

Table 1: Time Course of Ear Swelling Response

| Time After Challenge | Mean Ear Swelling (x 10⁻³ cm) ± SEM |

| 4 days | Small Increase |

| 5 days | Further Increase |

| 7 days | Peak Response |

| 2 weeks | Decreased Reaction |

| 3 weeks | Decreased Reaction |

| 5 weeks | Decreased Reaction |

| 7 weeks | No Detectable Sensitization |

| 9 weeks | No Detectable Sensitization |

Data adapted from a study examining the duration of CPS to TCSA in BALB/cJ mice. The exact numerical values for ear swelling were not provided in the abstract, but the trend is clearly described.[2]

Table 2: Effect of Different TCSA and UVA Doses on Ear Swelling

| Sensitization (Days 0 & 1) | Challenge (Day 7) | Mean Ear Swelling (x 10⁻³ inches) ± SEM |

| 50 µL of 1% TCSA + 3 J/cm² UVA | 10 µL of 3% TCSA + 6 J/cm² UVA | 27.4 ± 0.6 |

This optimized protocol in BALB/cJ mice resulted in a significant and reproducible ear swelling response.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vitro Bacteriostatic Assay of Tetrachlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorosalicylanilide (TCS) is a potent bacteriostatic agent known for its activity primarily against Gram-positive bacteria. Its mechanism of action involves the disruption of the bacterial cell membrane's proton motive force, leading to the inhibition of essential energy-dependent processes and ultimately, the cessation of bacterial growth.[1][2] This document provides detailed protocols for in vitro assays to determine the bacteriostatic efficacy of TCS, specifically through broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method for assessing susceptibility.

Mechanism of Action

This compound acts as a protonophore, a lipid-soluble molecule that shuttles protons across the bacterial cell membrane. This action dissipates the proton gradient that is essential for ATP synthesis and other vital cellular functions. The antibacterial action of TCS is dependent on its reversible adsorption onto the bacterial cell membrane.[1][3] This disruption of the membrane potential inhibits energy-dependent transport of essential molecules like phosphates and amino acids into the cell and hinders the incorporation of nutrients into cellular material.[1] The resulting inhibition of energy metabolism is sufficient to cause bacteriostasis.[1] Notably, Gram-negative bacteria such as Escherichia coli exhibit resistance to TCS due to the decreased adsorption of the compound, a property attributed to their outer cell wall structure.[2]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | [Insert Data] |

| Bacillus subtilis ATCC 6633 | Gram-positive | [Insert Data] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] |

| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] |

Table 2: Zone of Inhibition Diameters for this compound.

| Bacterial Strain | Gram Stain | Disk Concentration (µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] | [Insert Data] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | [Insert Data] | [Insert Data] |

| Bacillus subtilis ATCC 6633 | Gram-positive | [Insert Data] | [Insert Data] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |

| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution.[4][5]

Materials:

-

This compound (TCS) stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-